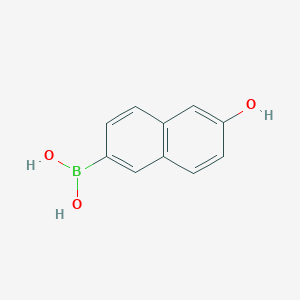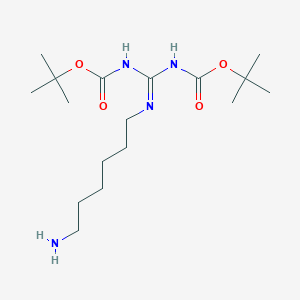![molecular formula C10H16OS2 B061211 2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane CAS No. 186772-65-6](/img/structure/B61211.png)
2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cyclopropane-containing dithiane molecule that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane has various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects in animal models of Alzheimer's disease. It has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane in lab experiments is its ease of synthesis. It can be synthesized using various methods, making it readily available for research purposes. However, one limitation is its potential toxicity, which may require special handling and safety precautions.
Orientations Futures
There are many potential future directions for research on 2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane. One direction is to further investigate its potential as an antitumor agent and to explore its mechanism of action in inhibiting cancer cell growth. Another direction is to explore its potential as a treatment for Alzheimer's disease and to investigate its neuroprotective effects in more detail. Additionally, further research could be done to explore its potential as a photosensitizer in solar cells and to investigate its antibacterial and antifungal properties.
Méthodes De Synthèse
The synthesis of 2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane has been achieved using various methods. One such method involves the reaction of 2-ethoxycyclopropanone with 1,3-dithiane in the presence of a strong base such as sodium hydride. Another method involves the reaction of 2-bromoethyl ethyl sulfone with 1,3-dithiane in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, it has been studied for its potential as an antitumor agent and as a potential treatment for Alzheimer's disease. In organic synthesis, it has been used as a building block for the synthesis of various compounds. In materials science, it has been studied for its potential as a photosensitizer in solar cells.
Propriétés
Numéro CAS |
186772-65-6 |
|---|---|
Nom du produit |
2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane |
Formule moléculaire |
C10H16OS2 |
Poids moléculaire |
216.4 g/mol |
Nom IUPAC |
2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane |
InChI |
InChI=1S/C10H16OS2/c1-2-11-9-6-8(9)7-10-12-4-3-5-13-10/h7-9H,2-6H2,1H3/t8-,9-/m0/s1 |
Clé InChI |
UIEHPUTYMPLBCY-IUCAKERBSA-N |
SMILES isomérique |
CCO[C@H]1C[C@H]1C=C2SCCCS2 |
SMILES |
CCOC1CC1C=C2SCCCS2 |
SMILES canonique |
CCOC1CC1C=C2SCCCS2 |
Synonymes |
1,3-Dithiane,2-[(2-ethoxycyclopropyl)methylene]-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



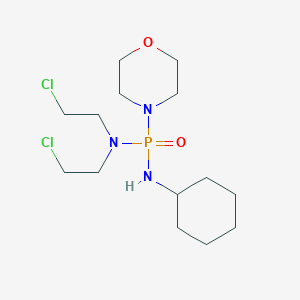
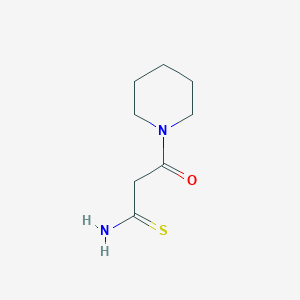
![tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B61133.png)
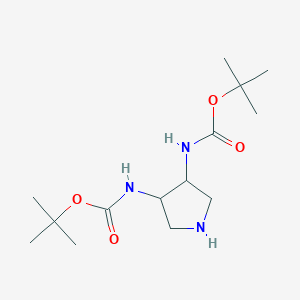
![N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide](/img/structure/B61137.png)
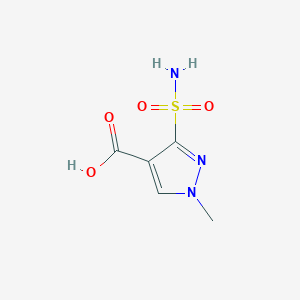
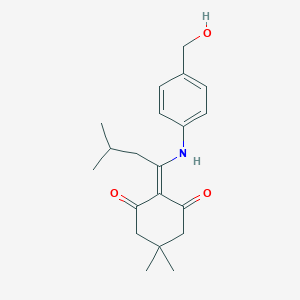
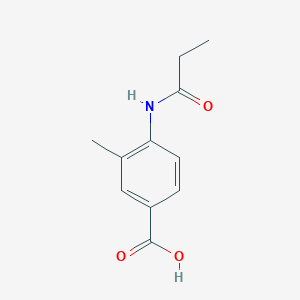
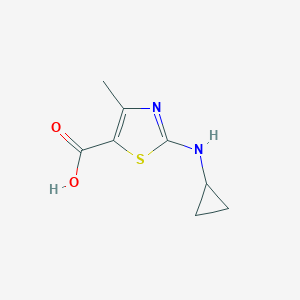
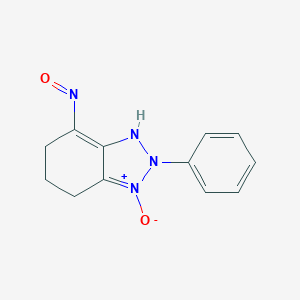
![(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile](/img/structure/B61157.png)

